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molecular formula C8H7N5O2 B8337835 5-methyl-2-(4-nitrophenyl)-2H-tetrazole

5-methyl-2-(4-nitrophenyl)-2H-tetrazole

Cat. No. B8337835
M. Wt: 205.17 g/mol
InChI Key: AXCRXZBCKSJIIZ-UHFFFAOYSA-N
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Patent
US08343990B2

Procedure details

5-Methyl-2-(4-nitrophenyl)-2H-tetrazole (200 mg, 0.975 mmol) was suspended in methanol (15 mL). The solution was degassed and purged with nitrogen 3 times before palladium on carbon (10% w/w, 51.9 mg, 0.049 mmol) was added. The mixture was degassed and purged with hydrogen 3 times and stirred under a hydrogen balloon for 2 hours. The reaction was diluted with acetone and passed through a plug of silica gel, which was washed thoroughly with acetone. The filtrated was concentrated to give the crude product 4-(5-methyl-2H-tetrazol-2-yl)aniline which was used as isolated.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
51.9 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[N:6]=1>CO.[Pd]>[CH3:1][C:2]1[N:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[N:6]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC=1N=NN(N1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
51.9 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen balloon for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with hydrogen 3 times
ADDITION
Type
ADDITION
Details
The reaction was diluted with acetone
WASH
Type
WASH
Details
was washed thoroughly with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrated was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC=1N=NN(N1)C1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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